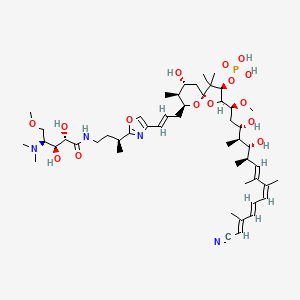
Di(1H-imidazol-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(1H-imidazol-2-yl)amine is a compound that features two imidazole rings connected through a nitrogen atom. Imidazole is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms. This compound is known for its significant role in various chemical and biological processes due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Di(1H-imidazol-2-yl)amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of glyoxal with ammonia, leading to the formation of imidazole rings . Another approach involves the use of amido-nitriles, which undergo cyclization to form disubstituted imidazoles .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process may involve the use of catalysts and specific reaction conditions to optimize the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Di(1H-imidazol-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole rings, leading to the formation of new compounds.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common and can lead to a variety of functionalized products.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various substituted imidazoles, which have applications in pharmaceuticals and other industries .
Wissenschaftliche Forschungsanwendungen
Di(1H-imidazol-2-yl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Plays a role in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of dyes, agrochemicals, and other functional materials.
Wirkmechanismus
The mechanism of action of Di(1H-imidazol-2-yl)amine involves its interaction with various molecular targets. The imidazole rings can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also contributes to its biological effects .
Vergleich Mit ähnlichen Verbindungen
1H-imidazole: A simpler structure with one imidazole ring.
2-methylimidazole: Contains a methyl group attached to the imidazole ring.
Benzimidazole: Features a fused benzene and imidazole ring system.
Uniqueness: Di(1H-imidazol-2-yl)amine is unique due to its dual imidazole rings connected through a nitrogen atom, which imparts distinct chemical and biological properties. This structure allows for versatile interactions and applications that are not possible with simpler imidazole derivatives .
Eigenschaften
Molekularformel |
C6H7N5 |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
N-(1H-imidazol-2-yl)-1H-imidazol-2-amine |
InChI |
InChI=1S/C6H7N5/c1-2-8-5(7-1)11-6-9-3-4-10-6/h1-4H,(H3,7,8,9,10,11) |
InChI-Schlüssel |
UXELCFPLJUGOPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N1)NC2=NC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate](/img/structure/B13120565.png)


![6-Fluorobenzo[b]thiophen-5-amine](/img/structure/B13120587.png)


![2-[[(5-Bromo-4-chloro-3-pyridyl)methyl]amino]ethanol](/img/structure/B13120611.png)







